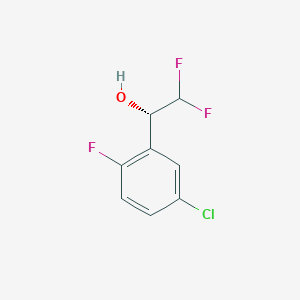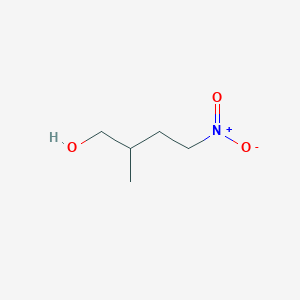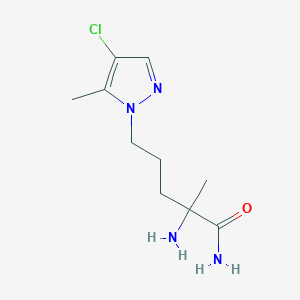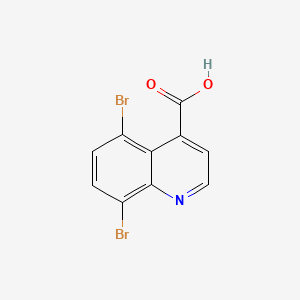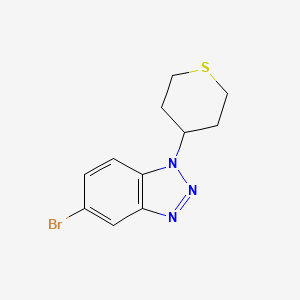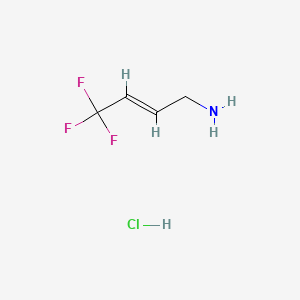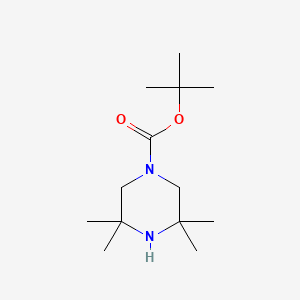
(2R)-2,3,3-Trimethylbutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2,3,3-Trimethylbutan-1-ol is an organic compound with the molecular formula C7H16O It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2,3,3-Trimethylbutan-1-ol typically involves the reduction of the corresponding ketone, (2R)-2,3,3-Trimethylbutan-2-one. One common method is the use of sodium borohydride (NaBH4) as a reducing agent in an alcohol solvent such as methanol or ethanol. The reaction is carried out at room temperature, and the product is isolated through standard purification techniques such as distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of the ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2R)-2,3,3-Trimethylbutan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol can be oxidized to the corresponding ketone, (2R)-2,3,3-Trimethylbutan-2-one, using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to the corresponding alkane, 2,3,3-Trimethylbutane, using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding alkyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride in the presence of a base such as pyridine.
Major Products
Oxidation: (2R)-2,3,3-Trimethylbutan-2-one.
Reduction: 2,3,3-Trimethylbutane.
Substitution: 2,3,3-Trimethylbutyl chloride.
Scientific Research Applications
(2R)-2,3,3-Trimethylbutan-1-ol has several applications in scientific research:
Organic Synthesis: It is used as a chiral building block in the synthesis of more complex molecules.
Pharmaceuticals: The compound can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Biological Studies: It serves as a model compound in studies of enzyme-catalyzed reactions and stereochemistry.
Industrial Applications: It is used in the production of fragrances and flavors due to its pleasant odor.
Mechanism of Action
The mechanism of action of (2R)-2,3,3-Trimethylbutan-1-ol in chemical reactions involves the interaction of its hydroxyl group with various reagents. For example, during oxidation, the hydroxyl group is converted to a carbonyl group through the transfer of electrons to the oxidizing agent. In reduction reactions, the hydroxyl group is replaced by a hydrogen atom through the transfer of electrons from the reducing agent.
Comparison with Similar Compounds
Similar Compounds
(2S)-2,3,3-Trimethylbutan-1-ol: The enantiomer of (2R)-2,3,3-Trimethylbutan-1-ol, which has the opposite configuration at the chiral center.
2,3,3-Trimethylbutan-2-ol: A structural isomer with the hydroxyl group on the second carbon instead of the first.
2,3,3-Trimethylbutane: The fully reduced form of the compound without the hydroxyl group.
Uniqueness
This compound is unique due to its specific chiral configuration, which can impart different biological and chemical properties compared to its enantiomer and structural isomers. This makes it valuable in applications requiring specific stereochemistry, such as asymmetric synthesis and chiral resolution.
Properties
CAS No. |
13332-16-6 |
|---|---|
Molecular Formula |
C7H16O |
Molecular Weight |
116.20 g/mol |
IUPAC Name |
(2R)-2,3,3-trimethylbutan-1-ol |
InChI |
InChI=1S/C7H16O/c1-6(5-8)7(2,3)4/h6,8H,5H2,1-4H3/t6-/m0/s1 |
InChI Key |
IWWVOLGZHKFWKK-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](CO)C(C)(C)C |
Canonical SMILES |
CC(CO)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Spiro[azetidine-2,2'-bicyclo[2.2.1]heptane]-4-one](/img/structure/B15316185.png)
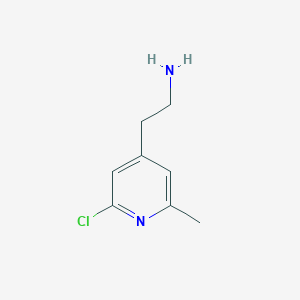
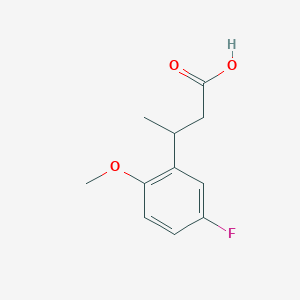
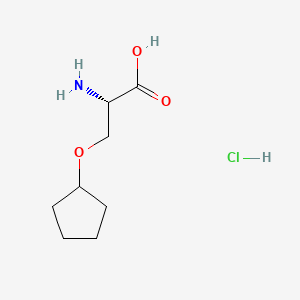
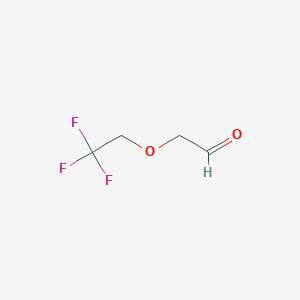
![8,8-Difluorobicyclo[5.1.0]oct-4-ylamine](/img/structure/B15316213.png)
![Tert-butyl2-[4-(piperidin-4-yl)phenyl]acetate](/img/structure/B15316231.png)
